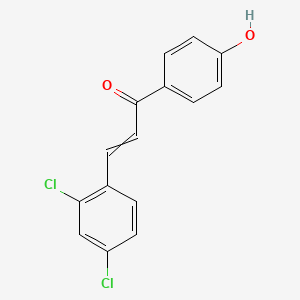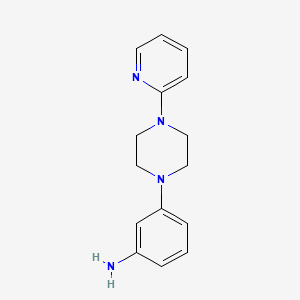
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is a compound that features a piperazine ring substituted with a pyridine moiety and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine typically involves the reaction of 4-pyridin-2-yl-piperazine with an appropriate aniline derivative. One common method involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the aniline derivative, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound has a similar piperazine-pyridine structure but with a benzo[b]thiophene moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature piperazine and pyridine rings but with different substituents.
Uniqueness
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
831203-58-8 |
|---|---|
分子式 |
C15H18N4 |
分子量 |
254.33 g/mol |
IUPAC名 |
3-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H18N4/c16-13-4-3-5-14(12-13)18-8-10-19(11-9-18)15-6-1-2-7-17-15/h1-7,12H,8-11,16H2 |
InChIキー |
SMGHDWGMYMLTDO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC(=C2)N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
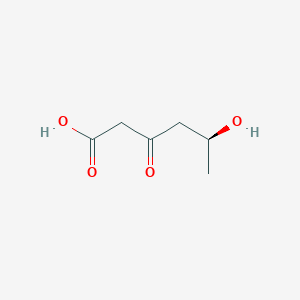
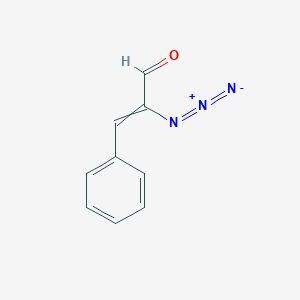
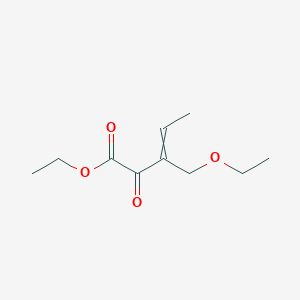
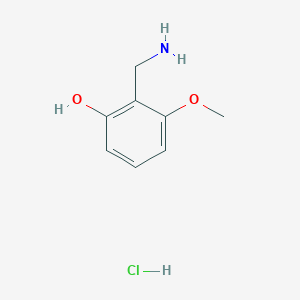
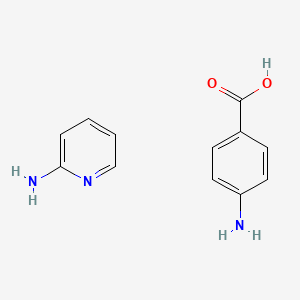

![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)
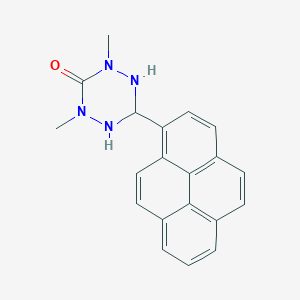
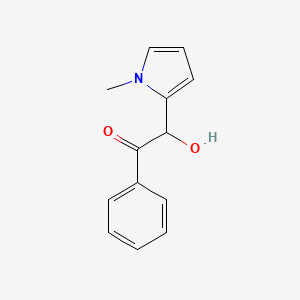
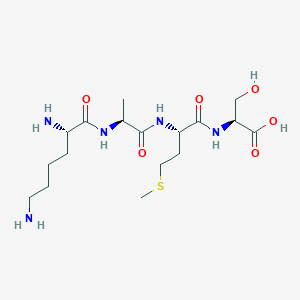
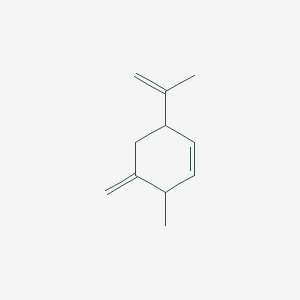
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
